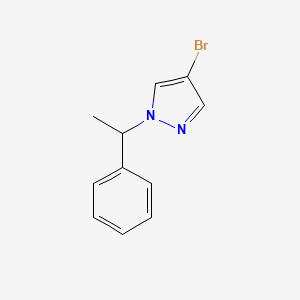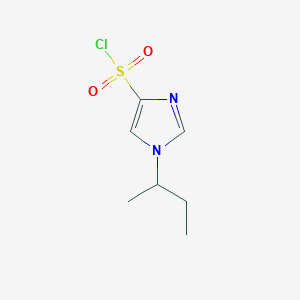
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
Vue d'ensemble
Description
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at position 1 and a sulfonyl chloride group at position 4 of the imidazole ring
Méthodes De Préparation
The synthesis of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride can be achieved through several routes:
-
Synthetic Routes and Reaction Conditions
Route 1: One common method involves the alkylation of imidazole with butan-2-yl halide in the presence of a base such as potassium carbonate. The resulting 1-(butan-2-yl)-1H-imidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at position 4.
Route 2: Another approach involves the direct sulfonylation of 1-(butan-2-yl)-1H-imidazole using sulfuryl chloride in the presence of a catalyst such as aluminum chloride.
-
Industrial Production Methods
- Industrial production of this compound typically involves large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
-
Types of Reactions
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride can be used under appropriate conditions.
-
Major Products Formed
- The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, which have various applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
-
Chemistry
- It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized imidazole derivatives.
-
Biology and Medicine
- The compound and its derivatives have potential applications in medicinal chemistry. Sulfonamide derivatives, in particular, are known for their antibacterial and antifungal properties. Research is ongoing to explore their potential as therapeutic agents.
-
Industry
- In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity with nucleophiles makes it useful in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives with potential biological activity. The imidazole ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds:
-
Similar Compounds
1-(butan-2-yl)-1H-imidazole-4-sulfonamide: This compound is similar in structure but contains a sulfonamide group instead of a sulfonyl chloride group
1-(butan-2-yl)-1H-imidazole-4-sulfonate: This compound contains a sulfonate ester group and is used in different chemical reactions compared to the sulfonyl chloride derivative.
-
Uniqueness
- The presence of the sulfonyl chloride group in this compound makes it highly reactive and versatile in organic synthesis. This distinguishes it from other similar compounds and expands its range of applications.
Propriétés
IUPAC Name |
1-butan-2-ylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFQUTUDZAARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


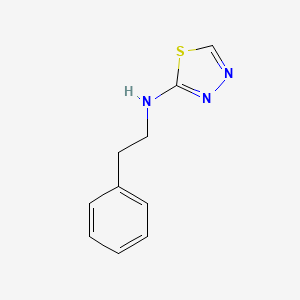

![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

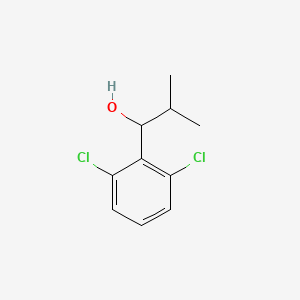


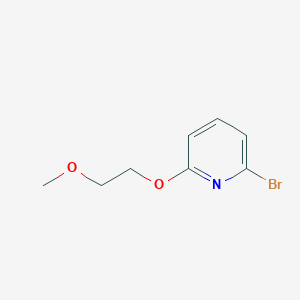
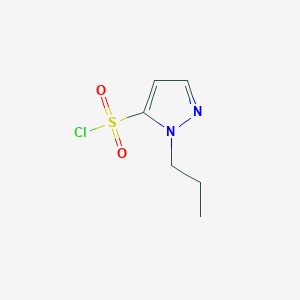
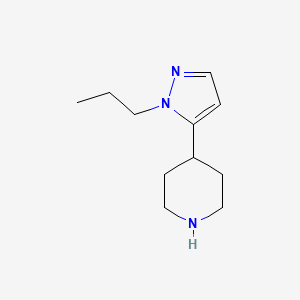
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)

